Tubacin, short for Tubulin acetylation inducer, is a synthetic, cell-permeable, hydroxamic acid-based small molecule originally identified through a multidimensional chemical genetic screen of 7,392 small molecules. [] It functions as a potent and selective inhibitor of histone deacetylase 6 (HDAC6). [, , ] While there are eleven known zinc-dependent HDACs in humans, Tubacin demonstrates significant selectivity for HDAC6 over other HDAC isoforms. [, ] This selectivity makes it a valuable tool in dissecting the specific roles of HDAC6 in various cellular processes.
Tubacin is primarily utilized in research to elucidate the functions of HDAC6 and explore its potential as a therapeutic target in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. [, , ]
Tubacin was initially derived from a library of 1,3-dioxanes and has been classified as a small-molecule inhibitor targeting HDAC6 specifically. Its discovery involved screening over 7,000 compounds to identify those that could effectively inhibit the deacetylation of α-tubulin, which is essential for microtubule dynamics and cellular function . The compound is recognized for its reversible inhibition properties, allowing for temporary modulation of HDAC6 activity without permanent alteration to the enzyme's structure.
The synthesis of Tubacin involves several steps, starting from commercially available materials. The process can be summarized as follows:
Tubacin's molecular structure features a hydroxamic acid group, which is crucial for its inhibitory activity against HDAC6. The key structural components include:
The specific arrangement of these functional groups allows Tubacin to selectively inhibit HDAC6 while minimizing effects on other histone deacetylases .
Tubacin primarily acts through the inhibition of HDAC6, leading to increased levels of acetylated α-tubulin and other substrates. This inhibition alters cellular processes such as:
These reactions underscore Tubacin's role not only as an HDAC6 inhibitor but also as a modulator of broader metabolic pathways.
The mechanism by which Tubacin exerts its effects involves several key processes:
Data suggest that Tubacin's ability to modulate these pathways may have therapeutic implications in conditions like cancer and neurodegenerative diseases .
Relevant analyses indicate that Tubacin’s chemical stability and solubility profile make it suitable for various experimental applications .
Tubacin has several significant scientific applications:
Tubacin (N-[4-[(2R,4R,6S)-4-[[(4,5-Diphenyl-2-oxazolyl)thio]methyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide) was identified in 2003 through a pioneering multidimensional chemical genetics screen of 7,392 diversity-oriented synthetic compounds [3] [5]. This screen employed cell-based cytoblot assays monitoring acetylated α-tubulin and histone H3 acetylation, enabling the discrimination between cytosolic and nuclear HDAC targets [8]. Unlike pan-HDAC inhibitors, Tubacin selectively increased α-tubulin acetylation (EC₅₀ = 2.5 μM) without altering histone acetylation or cell cycle progression [3] [5]. Its structural counterpart, niltubacin (lacking the hydroxamate group), served as a critical negative control, confirming that HDAC6 inhibition requires zinc-chelating functionality [3]. With a molecular weight of 721.86 g/mol and high lipophilicity (cLogP ~4.85), Tubacin was never intended for clinical use but emerged as an essential proof-of-concept tool for HDAC6 biology [5] [8].
Table 1: Key Properties of Tubacin
Property | Value | Significance |
---|---|---|
Molecular Weight | 721.86 g/mol | High MW limits drug-likeness |
HDAC6 Inhibition (Ki) | 16 nM | Sub-nanomolar enzymatic potency |
Selectivity (HDAC6/HDAC1) | ~350-fold | Validates target specificity |
Cellular Activity (EC₅₀) | 2.5 μM (α-tubulin acetylation) | Functional relevance in live cells |
Primary Use Case | Research probe | Not optimized for therapeutics |
Tubacin’s value resides in its unambiguous mechanistic validation of HDAC6 as a target. In hematologic malignancies, it demonstrated that selective HDAC6 inhibition:
Table 2: Therapeutic Mechanisms Validated by Tubacin
Mechanism | Cellular Effect | Disease Relevance |
---|---|---|
Aggresome inhibition | Accumulation of misfolded proteins | Sensitizes myeloma to bortezomib |
Cortactin hyperacetylation | Impaired cell migration & invasion | Anti-metastatic in solid tumors |
β-catenin/c-Myc destabilization | Downregulation of pro-survival transcripts | Anti-lymphoma activity |
HSP90 hyperacetylation | Loss of chaperone function for oncoproteins | Broad anti-neoplastic effects |
Tubacin established a paradigm for isoform-specific HDAC targeting, addressing key limitations of pan-HDAC inhibitors:
Table 3: SAR Insights from Tubacin-Driven HDAC6 Inhibitor Development
Pharmacophore Element | Tubacin’s Feature | Optimized Analogs | Effect on Selectivity/Potency |
---|---|---|---|
Zinc-binding group | Hydroxamate | Hydroxamate retained | Essential for catalytic site binding |
Cap group | 4,5-diphenyloxazole | Pyrrolo[2,3-d]pyrimidine (12a1) | Enhanced HDAC6 surface interactions |
Linker length | C8 aliphatic chain | Shorter rigid spacers | Improved metabolic stability |
Stereochemistry | (2R,4R,6S) configuration | Simplified achiral caps | Eased synthetic accessibility |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7